Methyl 2-amino-5-(2-(benzyloxy)ethyl)thiazole-4-carboxylate
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Overview
Description
Methyl 2-amino-5-(2-(benzyloxy)ethyl)thiazole-4-carboxylate: is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-5-(2-(benzyloxy)ethyl)thiazole-4-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions. This reaction forms the thiazole core structure.
Introduction of the Benzyloxyethyl Group: The benzyloxyethyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the thiazole intermediate with a suitable benzyloxyethyl halide.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be achieved using methanol and an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group in the compound can undergo oxidation reactions to form nitro or nitroso derivatives.
Reduction: The carboxylate ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles such as alkoxides, amines, and thiols can be used in substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: It may have potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-amino-5-(2-(benzyloxy)ethyl)thiazole-4-carboxylate is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The amino group and benzyloxyethyl side chain may facilitate binding to these targets, while the thiazole ring and carboxylate ester group may contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylthiazole: Similar in structure but lacks the benzyloxyethyl group and carboxylate ester.
Benzylthiazole: Contains a benzyl group attached to the thiazole ring but lacks the amino and carboxylate ester groups.
Thiazole-4-carboxylate: Contains the carboxylate ester group but lacks the amino and benzyloxyethyl groups.
Uniqueness
Methyl 2-amino-5-(2-(benzyloxy)ethyl)thiazole-4-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the benzyloxyethyl group, in particular, distinguishes it from other thiazole derivatives and may enhance its binding affinity to molecular targets.
Properties
IUPAC Name |
methyl 2-amino-5-(2-phenylmethoxyethyl)-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-18-13(17)12-11(20-14(15)16-12)7-8-19-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUFTPGBHCUXSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)N)CCOCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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